2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Description
This compound is a fluorinated quinoline derivative featuring a 4-fluorobenzenesulfonyl group at position 3, a methyl substituent at position 6 of the quinoline core, and an N-(4-fluorophenyl)acetamide side chain. The presence of dual 4-fluorophenyl moieties may enhance metabolic stability and binding affinity through hydrophobic and electronic interactions .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O4S/c1-15-2-11-21-20(12-15)24(30)22(33(31,32)19-9-5-17(26)6-10-19)13-28(21)14-23(29)27-18-7-3-16(25)4-8-18/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXZEGVLXJXBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorobenzenesulfonyl Group: This step can be achieved through a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Fluorophenylacetamide Group: The final step involves the acylation of the quinoline derivative with 4-fluorophenylacetic acid or its derivatives using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to a hydroxyl group.
Substitution: The fluorobenzenesulfonyl and fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential therapeutic applications could include the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzymes, while the fluorobenzenesulfonyl and fluorophenyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis on the Quinoline Core
The quinoline scaffold is common among the compared compounds, but substituent variations significantly influence physicochemical and biological properties:
Key Observations :
- 6-Methyl vs. 6-Fluoro/Ethyl/Ethoxy : Methyl (target) balances steric bulk and lipophilicity, while fluoro () may increase electronegativity. Ethyl/ethoxy () enhances hydrophobicity or solubility .
- Acetamide Substituents : The 4-fluorophenyl (target) may offer better metabolic resistance than 2-methylphenyl () or 4-chlorophenyl () due to fluorine’s stability .
Biological Activity
The compound 2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic organic molecule that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes significant functional groups that contribute to its reactivity and biological profile.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 480.51 g/mol. The presence of a fluorobenzenesulfonyl group and a fluorophenyl acetamide moiety enhances its chemical properties, making it a candidate for various biological applications.
Anticancer Activity
Research indicates that quinoline derivatives exhibit notable anticancer properties. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown effectiveness against human hepatocellular carcinoma (HepG2) and colon cancer (HCT-116), with IC50 values indicating potent activity:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 | 22.5 ± 0.3 |
| HCT-116 | 15.4 ± 0.5 |
These findings suggest that the compound may interfere with critical signaling pathways involved in cancer progression, such as the PI3K/AKT pathway, which is crucial for cell survival and growth .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. It has demonstrated significant antibacterial activity against various strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.25 mg/mL |
| Bacillus subtilis | 0.02 mg/mL |
| Mycobacterium smegmatis | 0.625 mg/mL |
Additionally, antifungal activity was noted against Candida albicans with an MIC of 0.078 mg/mL, indicating its potential use in treating fungal infections .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds within the same structural family:
- Anticancer Mechanisms : A study highlighted that certain derivatives induce apoptosis in cancer cells by upregulating p21 expression, leading to cell cycle arrest in the G2/M phase .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of similar sulfonyl-containing quinolines, demonstrating their effectiveness against resistant bacterial strains .
- In Silico Studies : Computational docking studies have shown promising binding interactions with key proteins involved in cancer progression and microbial resistance, suggesting that modifications to the compound's structure could enhance its efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
